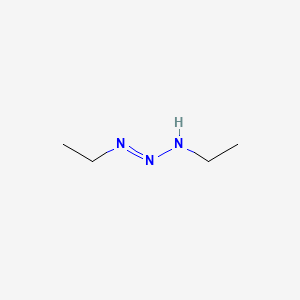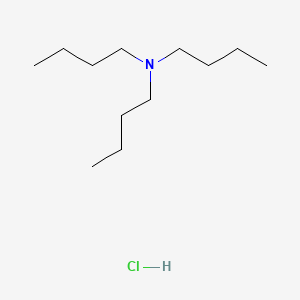
三丁基氯化铵
描述
Tributylammonium chloride (TBMAC) is a quaternary ammonium salt . It is commonly used as a phase-transfer catalyst in various organic synthesis reactions .
Synthesis Analysis
TBMAC is used in the direct synthesis of cyclic carbonates from carbon dioxide and olefins . The process involves two stages: the epoxidation of olefins and the cycloaddition of CO2 to the resulting epoxide . It can also be used as a phase transfer catalyst in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone in the presence of KHSO5 as an oxidizing agent .Molecular Structure Analysis
The molecular formula of TBMAC is C13H30ClN . The molecular weight is 235.84 .Chemical Reactions Analysis
TBMAC is used in the reaction of carbon dioxide with glycidyl methacrylate . The absorption rate of carbon dioxide was measured from the absorption experiment into glycidyl methacrylate (GMA) solutions containing the catalyst .Physical And Chemical Properties Analysis
TBMAC is a liquid at 20 degrees Celsius . It is soluble in water and stable .科学研究应用
表面离子对和盐析效应
三丁基氯化铵因其在溶液中表面偏析和离子对中的作用而受到研究。Boekman 等人 (1992) 使用角分辨光电子能谱探索了含有三丁基氯化铵的溶液中离子对和盐析效应。他们发现三丁基氯化铵参与表面离子对,并有助于溶液中的盐析效应 (Boekman、Bohman 和 Siegbahn,1992)。
硫醇的氧化偶联
Mohammadi 等人 (2010) 合成了三丁基氯化铵卤代铬酸盐,包括三丁基氯化铵,作为将硫醇氧化偶联为对称二硫化物的试剂。这项研究突出了其在温和条件下选择性氧化有机底物中的应用 (Mohammadi 等人,2010)。
苯甲腈中的电导研究
Hojo 等人 (1995) 对苯甲腈中的三丁基氯化铵进行了电导研究。他们的研究重点是离子对和“对称”三重离子的形成常数,深入了解了三丁基氯化铵在不同温度条件下的行为 (Hojo、Hasegawa 和 Morimoto,1995)。
溶质-溶剂相互作用
Poole 和 Poole (1988) 使用气液色谱法研究了液体烷基铵盐(包括三丁基氯化铵)中的溶质-溶剂相互作用。他们探索了这些相互作用在不同温度范围内的性质,深入了解了所涉及的化学反应和物理力 (Poole 和 Poole,1988)。
化学过程中的二氧化碳吸收
Park 等人 (2007) 合成了一种可溶性共聚物负载的催化剂,其中含有三丁基氯化铵,用于化学过程中的二氧化碳吸收。本研究提供了有关在绿色化学应用中使用三丁基氯化铵的信息,特别是在碳捕获技术中 (Park 等人,2007)。
离子液体和纤维素功能化
Heinze 等人 (2005) 研究了使用离子液体(包括含有三丁基氯化铵的离子液体)作为纤维素的溶剂。他们探索了纤维素功能化的潜力,强调了这些离子液体在纤维素加工中的非衍生化特性 (Heinze、Schwikal 和 Barthel,2005)。
安全和危害
属性
IUPAC Name |
N,N-dibutylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOFRLEHJAXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102-82-9 (Parent) | |
| Record name | Tributylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
221.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylammonium chloride | |
CAS RN |
6309-30-4 | |
| Record name | 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

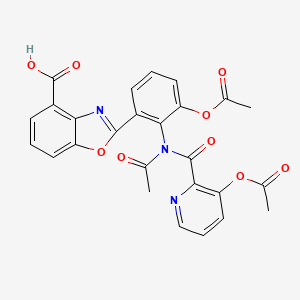
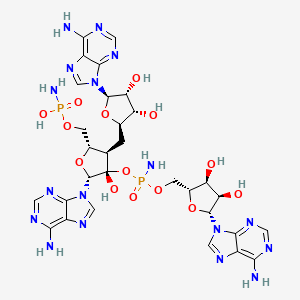
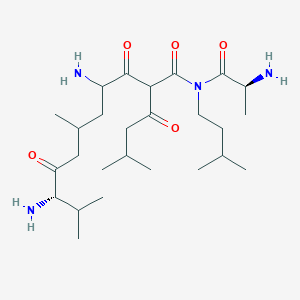
![1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1219496.png)
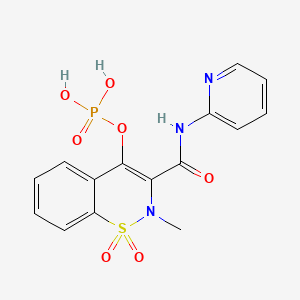
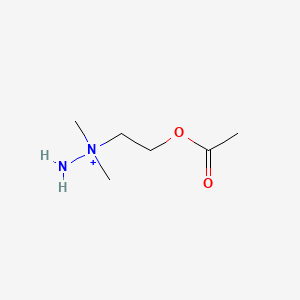
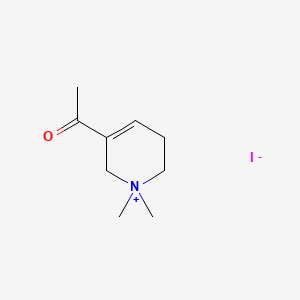

![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)
![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)

